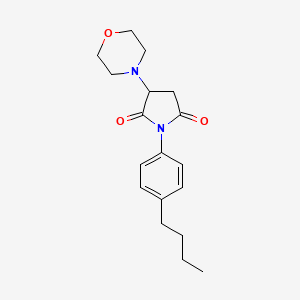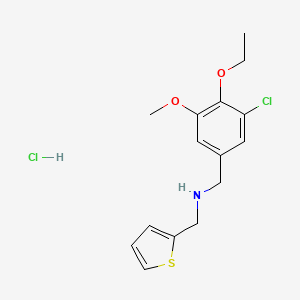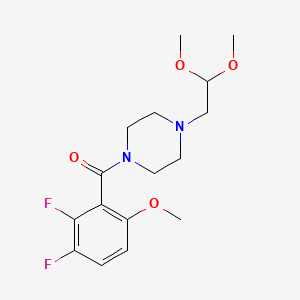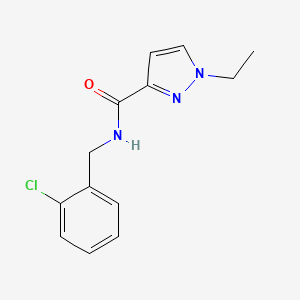![molecular formula C13H11ClFNO B5399020 (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine](/img/structure/B5399020.png)
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine, also known as CPFA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CPFA has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in disease progression. For example, (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of novel cancer therapies. However, one limitation is that the exact mechanism of action of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine. One direction is to further investigate its mechanism of action and identify specific targets for therapeutic intervention. Another direction is to explore its potential as a therapeutic agent for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, researchers could investigate the use of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine in combination with other drugs to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine can be achieved through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 2-furylacrylic acid and subsequent reduction of the resulting imine intermediate. The final product is obtained as a white solid with a melting point of 127-128°C.
Wissenschaftliche Forschungsanwendungen
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for the treatment of various diseases. One study found that (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine exhibited potent antitumor activity in vitro against a range of cancer cell lines, including lung, colon, and breast cancer cells. Another study showed that (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine had anti-inflammatory effects in a mouse model of acute lung injury.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-12-9-10(5-6-13(12)15)16-7-1-3-11-4-2-8-17-11/h1-6,8-9,16H,7H2/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYWATGSAADXAU-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5398959.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5398963.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5398975.png)
![6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5398984.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5398988.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5398996.png)
![1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5399004.png)

![N-[2-(1H-imidazol-1-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5399027.png)


![6-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5399058.png)